molecular formula C6F12 B072772 Perfluoro-2-methyl-2-pentene CAS No. 1584-03-8

Perfluoro-2-methyl-2-pentene

Cat. No. B072772
Key on ui cas rn: 1584-03-8
M. Wt: 300.04 g/mol
InChI Key: FAEGGADNHFKDQX-UHFFFAOYSA-N
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Patent
US09302994B2

Procedure details

In a 3-kneck flask equipped with condenser, thermometer, and a dropping funnel 130 ml methylene chloride and perfluoro-2-methyl-2-pentene (19.6 g, 0.065 mol) was placed and then 15 ml water were added. The mixture was cooled to 0° C. and Et3N (16.4 g, 0.16 mol) was added at a temperature ranging from 0° C. to 5° C. The mixture was stirred at this temperature for 15 min and 40% solution of methylhydrazine in water (7.4 g) was slowly added to this mixture at 0° C. The reaction mixture was stirred for 1 h at 5° C. and finally for 1.5 h at 20° C. The mixture was washed with water (3×50 ml), the organic layer was dried over Na2SO4 and the solvent was distilled off under atmospheric pressure. The crude product was purified via vacuum distillation. The yield of N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole was 13.9 g. (75%), boiling point 62-65° C. at 17 mbar.
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.4 g
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[F:4][C:5](F)(F)[C:6]([C:16]([F:19])([F:18])[F:17])=[C:7](F)[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].CCN(CC)CC.[CH3:29][NH:30][NH2:31]>O>[CH3:29][N:30]1[C:5]([F:4])=[C:6]([C:16]([F:19])([F:18])[F:17])[C:7]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])=[N:31]1

Inputs

Step One
Name
Quantity
130 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
19.6 g
Type
reactant
Smiles
FC(C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F)(F)F
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Name
Quantity
7.4 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-kneck flask equipped with condenser
CUSTOM
Type
CUSTOM
Details
ranging from 0° C. to 5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h at 5° C. and finally for 1.5 h at 20° C
Duration
1.5 h
WASH
Type
WASH
Details
The mixture was washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified via vacuum distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN1N=C(C(=C1F)C(F)(F)F)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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